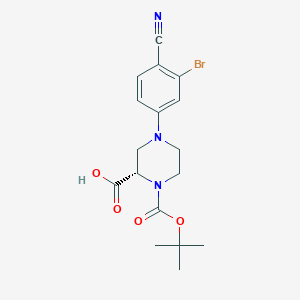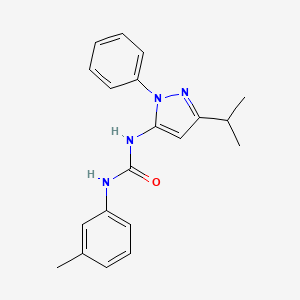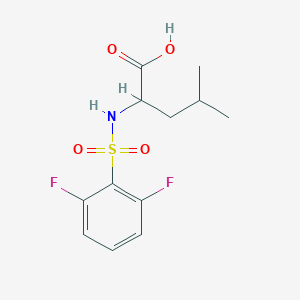
((2,6-Difluorophenyl)sulfonyl)leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,6-Difluorophenyl)sulfonyl)leucine is a chemical compound characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further linked to a leucine amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)leucine typically involves the following steps:
Activation of the Difluorophenyl Group: The difluorophenyl group is activated using reagents such as chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with Leucine: The activated difluorophenyl sulfonyl chloride is then coupled with leucine under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The leucine moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Leucine carboxylic acid derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
((2,6-Difluorophenyl)sulfonyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving protein-protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which ((2,6-Difluorophenyl)sulfonyl)leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
((2,6-Difluorophenyl)sulfonyl)leucine can be compared to other similar compounds, such as:
((2,6-Difluorophenyl)sulfonyl)glycine: Similar structure but with glycine instead of leucine.
2,6-Difluorobenzenesulfonyl chloride: A related sulfonyl chloride compound without the amino acid moiety.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
Eigenschaften
Molekularformel |
C12H15F2NO4S |
|---|---|
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
2-[(2,6-difluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15F2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IIGHSDKFBXXTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
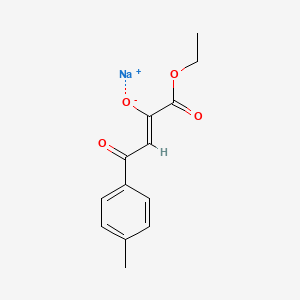
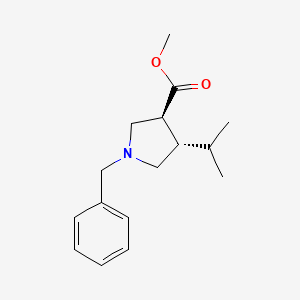
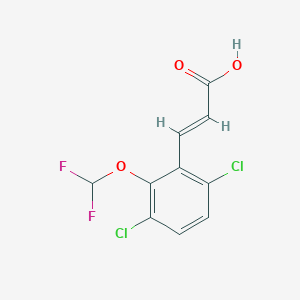
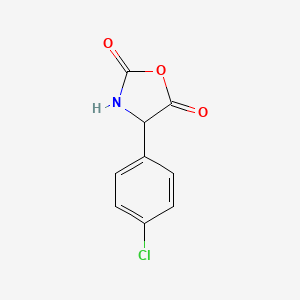
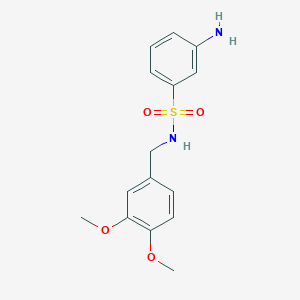
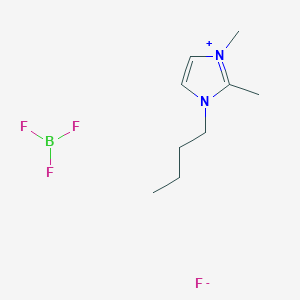
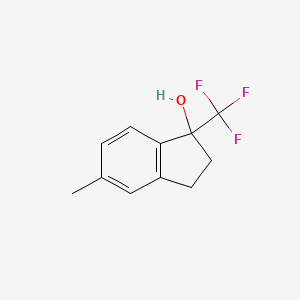
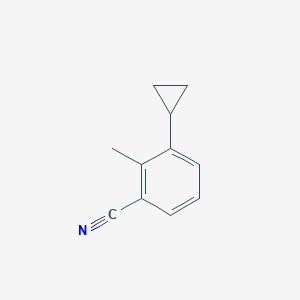
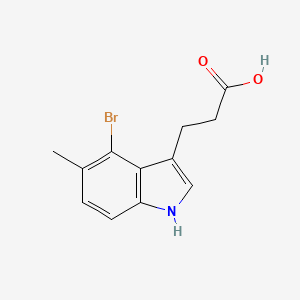
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
